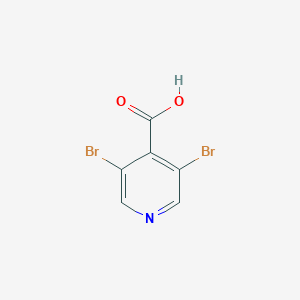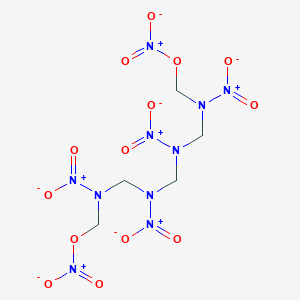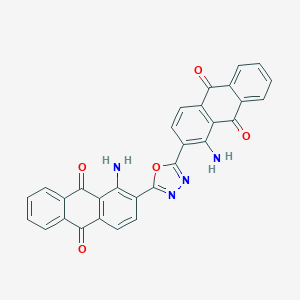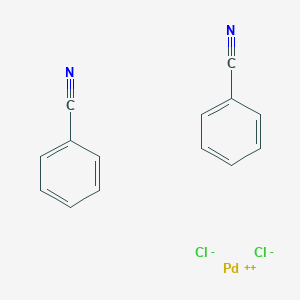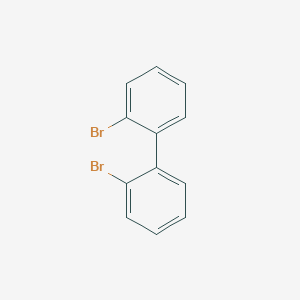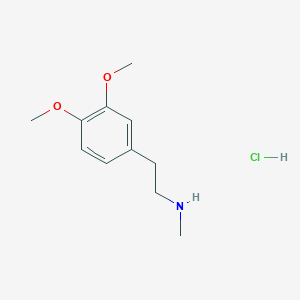
Molybdenum dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum dimer is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. This compound is composed of two molybdenum atoms that are bonded together, forming a stable dimer. Molybdenum dimer has been synthesized using various methods, and its properties have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
Molybdenum dimers have been explored for their potential as catalysts in various chemical reactions. For instance, a study revealed the catalytic capability of a molybdenum (Mo(IV)) dimer in the hydrogenolysis of carbon-sulfur bonds (Dubois, 1983). Another research focused on the formation of new rectangular clusters containing tetrametal analogs of cyclobutadiyne through the reactivity of activated quadruply bonded molybdenum dimers (McGinnis, Ryan, & McCarley, 1978).
Photoionization and Bond Energies
In the field of photoionization spectroscopy, molybdenum dimers have been studied to determine their ionization potentials and bond energies. This research aids in understanding the electronic structure and bonding characteristics of such dimers (Simard, Lebeault-Dorget, Marijnissen, & Meulen, 1998).
Molecular Structure Analysis
Molybdenum dimers have been characterized for their unique molecular structures. For example, studies have been conducted on the structure of the paramagnetic μ-oxo dimer of molybdenum(V) in hydrochloric acid solutions, providing valuable insights into the molecular configuration and bonding of such dimers (Yokoi et al., 1989).
Synthesis of Nanomaterials
Molybdenum dimers play a role in the synthesis of advanced nanomaterials. For instance, the synthesis of a heteropentanuclear metal string complex with molybdenum dimer units connected by a nickel ion has been reported, highlighting the potential of molybdenum dimers in creating novel nanocomposites (Hung et al., 2016).
Biomedical Applications
Some studies have explored the use of molybdenum-based nanomaterials in various biomedical applications such as therapeutic, bioimaging, and biosensing. These studies underscore the versatility of molybdenum compounds in diverse fields (Yadav et al., 2018).
Enzymatic and Biochemical Functions
Research has been conducted on the role of molybdenum dimers in enzymatic and biochemical processes, such as the structure of the molybdenum site of dimethyl sulfoxide reductase, contributing to our understanding of molybdenum's role in biological systems (George et al., 1999).
Eigenschaften
CAS-Nummer |
12596-54-2 |
|---|---|
Produktname |
Molybdenum dimer |
Molekularformel |
Mo2 |
Molekulargewicht |
191.9 g/mol |
InChI |
InChI=1S/2Mo |
InChI-Schlüssel |
ZGHDMISTQPRNRG-UHFFFAOYSA-N |
SMILES |
[Mo]=[Mo] |
Kanonische SMILES |
[Mo]=[Mo] |
Synonyme |
Molybdenum dimer |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)
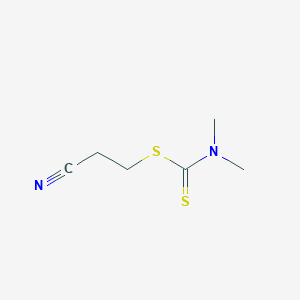
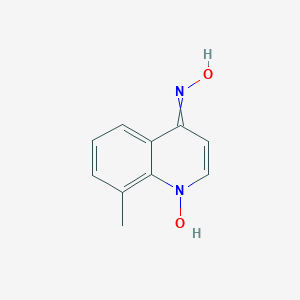
![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)
